(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical and biological properties to these molecules .
Preparation Methods
The synthesis of (2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .
Chemical Reactions Analysis
(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings, using reagents like halogens or nitrating agents
Scientific Research Applications
(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a precursor in the synthesis of other chalcone derivatives and as a reagent in organic synthesis.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, the compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of nonlinear optical materials and as a dye intermediate
Mechanism of Action
The biological activities of (2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its anticancer activity is linked to its ability to induce cell cycle arrest and apoptosis in cancer cells. The compound interacts with tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase . Additionally, it can modulate various signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one is unique among chalcone derivatives due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Similar compounds include:
(E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Known for its anticancer and antimicrobial activities.
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Studied for its spectroscopic properties and chemical reactivity
These compounds share the chalcone backbone but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
(E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-16-9-6-13(11-18(16)23-3)5-8-15(20)14-7-10-17(22-2)19(12-14)24-4/h5-12H,1-4H3/b8-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVWDGQCMVBWDD-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7355-34-2 | |
Record name | NSC43323 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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